3-Methylphenyl 3-fluorobenzoate is an organic compound classified as an aromatic ester. Its structure consists of a methyl group and a fluorine atom attached to a phenyl ring, connected to a benzoate moiety. This compound is notable for its applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The ability to modify its structure through various chemical reactions makes it a valuable intermediate in the synthesis of more complex organic molecules.
3-Methylphenyl 3-fluorobenzoate can be synthesized from readily available starting materials, such as 3-fluorobenzoic acid and 3-methylphenol. The synthesis typically involves esterification reactions, which are well-documented in chemical literature.
The synthesis of 3-methylphenyl 3-fluorobenzoate typically employs the following methods:
The molecular structure of 3-methylphenyl 3-fluorobenzoate features:
Property | Value |
---|---|
Molecular Formula | C14H11FO2 |
Molecular Weight | 230.23 g/mol |
InChI | InChI=1S/C14H11FO2/c1-10-5-2-3-8-13(10)17-14(16)11-6-4-7-12(15)9-11/h2-9H,1H3 |
InChI Key | SAXHXTXFTOJQBY-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)F |
3-Methylphenyl 3-fluorobenzoate can undergo several types of reactions:
The mechanism of action for 3-methylphenyl 3-fluorobenzoate involves its interaction with biological targets:
The physical properties of 3-methylphenyl 3-fluorobenzoate include:
Key chemical properties include:
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 73094-39-0
CAS No.: 36678-05-4
CAS No.: